SNC162

Description

Properties

IUPAC Name |

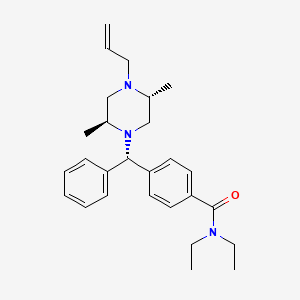

4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-phenylmethyl]-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O/c1-6-18-29-19-22(5)30(20-21(29)4)26(23-12-10-9-11-13-23)24-14-16-25(17-15-24)27(31)28(7-2)8-3/h6,9-17,21-22,26H,1,7-8,18-20H2,2-5H3/t21-,22+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIDFDFAOQVAHY-UFPGJGBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)N3CC(N(CC3C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC=CC=C2)N3C[C@H](N(C[C@@H]3C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Chemical Synthesis of SNC162: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNC162 is a potent and highly selective non-peptide agonist for the delta-opioid receptor (δ-opioid receptor), a member of the G-protein coupled receptor (GPCR) superfamily. Its discovery as a derivative of the well-characterized δ-opioid agonist SNC80 marked a significant advancement in the development of selective probes for studying opioid receptor pharmacology. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and core pharmacology of this compound, including its mechanism of action and key quantitative data. Detailed experimental protocols for relevant biological assays are also presented, along with visualizations of its signaling pathway and a proposed synthetic workflow.

Discovery and Rationale

This compound was developed as part of a systematic structure-activity relationship (SAR) study of the diarylmethylpiperazine class of δ-opioid agonists, which includes the parent compound SNC80. The primary goal of these studies was to identify analogs with improved selectivity and potency for the δ-opioid receptor over other opioid receptor subtypes (μ and κ).

The key structural difference between this compound and its precursor, SNC80, is the absence of a 3-methoxy group on the benzylic phenyl ring. This modification resulted in a dramatic increase in selectivity for the δ-opioid receptor.

Quantitative Data Summary

The following table summarizes the key in vitro binding affinities and functional potencies of this compound for opioid receptors.

| Ligand | Receptor | Ki (nM) | IC50 (nM) | Efficacy | Reference |

| This compound | δ-opioid | 0.63 | 0.94 | Partial Agonist | [1] |

| This compound | μ-opioid | >5500 | - | - |

Note: Ki represents the inhibition constant, a measure of binding affinity. A lower Ki value indicates higher affinity. IC50 is the half maximal inhibitory concentration.

Chemical Synthesis Process

A proposed retrosynthetic analysis is outlined below. The key challenge in the synthesis is the stereoselective formation of the chiral benzylic carbon.

Caption: Proposed Retrosynthetic Analysis of this compound.

General Synthetic Approach:

The synthesis would likely commence with the preparation of the chiral piperazine intermediate, (2S,5R)-1-allyl-2,5-dimethylpiperazine. This can be achieved through established methods, often starting from amino acid precursors to set the stereochemistry.

Separately, 4-formyl-N,N-diethylbenzamide would be reacted with phenylmagnesium bromide to form the corresponding benzhydrol. Subsequent chlorination would yield the benzhydryl chloride intermediate.

The final key step would be the nucleophilic substitution reaction between the chiral piperazine and the benzhydryl chloride to afford this compound. Purification would likely be achieved through column chromatography.

Signaling Pathways

This compound exerts its biological effects by activating the δ-opioid receptor, a member of the Gαi/o-coupled receptor family. Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits.

The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). The Gβγ subunit can directly modulate the activity of various ion channels, typically leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

References

An In-Depth Technical Guide to the Mechanism of Action of SNC162 on Delta-Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNC162 is a potent and selective non-peptide agonist for the delta-opioid receptor (DOR), demonstrating a complex mechanism of action that involves both G-protein dependent and independent signaling pathways. This technical guide provides a comprehensive overview of the molecular interactions and cellular consequences of this compound binding to DORs. It consolidates quantitative data from various in vitro and in vivo studies, details key experimental methodologies, and visualizes the intricate signaling cascades initiated by this compound. This compound exhibits partial agonism for G-protein activation while strongly promoting β-arrestin recruitment and subsequent receptor internalization. This profile of biased agonism is critical to understanding its pharmacological effects, which include analgesia and antidepressant-like activities, but also a potential for seizure induction. This document serves as a detailed resource for researchers investigating delta-opioid receptor pharmacology and developing novel therapeutics targeting this receptor.

Introduction

The delta-opioid receptor (DOR), a member of the G-protein coupled receptor (GPCR) superfamily, is a key target for the development of novel analgesics and antidepressants with potentially fewer side effects than traditional mu-opioid receptor (MOR) agonists. This compound, a derivative of the well-characterized DOR agonist SNC80, has emerged as a valuable tool for dissecting DOR signaling. Its distinct pharmacological profile, characterized by biased agonism, offers insights into how different signaling pathways downstream of DOR contribute to its physiological and behavioral effects. Understanding the detailed mechanism of action of this compound is paramount for the rational design of next-generation DOR-targeted therapies.

Quantitative Pharmacological Profile of this compound

The interaction of this compound with the delta-opioid receptor has been quantified through various in vitro assays. The following tables summarize the key parameters defining its binding affinity, potency, and efficacy in eliciting downstream signaling events.

Table 1: Binding Affinity of this compound for the Delta-Opioid Receptor

| Parameter | Value | Species/System | Reference |

| Ki | 0.63 nM | Monkey brain membranes | |

| IC50 | 0.94 nM | Not specified | [1] |

Table 2: Functional Activity of this compound at the Delta-Opioid Receptor

| Assay | Parameter | Value | Efficacy Classification | Species/System | Reference |

| [35S]GTPγS Binding | EC50 | Not explicitly reported | Partial Agonist | Rat brain slices | [2] |

| Emax | Reduced stimulation compared to full agonist SNC86 | Partial Agonist | Rat brain slices | [2] | |

| cAMP Inhibition | EC50 | Not explicitly reported | Agonist | CHO-DOR cells | [3] |

| β-Arrestin 2 Recruitment | EC50 | Not explicitly reported | Strong Agonist | Not specified | |

| Receptor Internalization | - | High-internalizing agonist | Full Agonist | Primary neurons |

Note: Explicit EC50 and Emax values for cAMP and β-arrestin recruitment assays for this compound were not consistently available across the reviewed literature, preventing a direct calculation of bias factor. However, descriptive classifications are provided based on the literature.

Signaling Pathways Activated by this compound

Upon binding to the delta-opioid receptor, this compound initiates a cascade of intracellular events through two primary pathways: G-protein dependent signaling and β-arrestin mediated signaling.

G-Protein Dependent Signaling

This compound acts as a partial agonist for G-protein activation. This canonical pathway involves the activation of inhibitory G-proteins (Gαi/o), leading to downstream effects on effector enzymes and ion channels.

References

- 1. elifesciences.org [elifesciences.org]

- 2. Delta-opioid agonists: differential efficacy and potency of SNC80, its 3-OH (SNC86) and 3-desoxy (this compound) derivatives in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists | PLOS One [journals.plos.org]

SNC162: A Technical Guide to its Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

SNC162 is a potent and highly selective non-peptide agonist for the delta-opioid receptor (δ-opioid receptor), a member of the G protein-coupled receptor (GPCR) family. Its distinct pharmacological profile has made it a valuable tool in neuroscience research and a subject of interest for the development of novel therapeutics for conditions such as pain, depression, and anxiety. This technical guide provides an in-depth overview of the binding affinity and selectivity of this compound, complete with experimental methodologies and visual representations of key pathways.

Core Binding Characteristics

This compound exhibits a high affinity for the delta-opioid receptor, as evidenced by its low nanomolar inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). Notably, it displays exceptional selectivity for the delta-opioid receptor over other opioid receptor subtypes, namely the mu (μ)- and kappa (κ)-opioid receptors.

Quantitative Binding and Functional Data

The following tables summarize the key binding affinity and functional potency values for this compound at the delta-opioid receptor.

| Parameter | Value | Receptor | Preparation | Reference |

| Ki | 0.63 nM | δ-opioid | ||

| IC50 | 0.94 nM | δ-opioid | [1][2] |

Selectivity Profile:

| Receptor Selectivity | Fold Selectivity | Reference |

| δ vs. μ | > 8000-fold |

Functional Activity

In functional assays, this compound is characterized as a partial agonist at the delta-opioid receptor.[3] This is demonstrated in studies measuring the stimulation of guanosine 5'-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding, where this compound shows reduced stimulation compared to full agonists. This property of partial agonism may contribute to its distinct in vivo effects and a potentially favorable side-effect profile compared to full agonists.

Experimental Protocols

The determination of this compound's binding affinity and functional selectivity relies on established in vitro pharmacological assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay

This competitive binding assay is used to determine the affinity of a test compound (this compound) for the delta-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human delta-opioid receptor, or rat brain membrane homogenates.

-

Radioligand: [3H]DPDPE or another suitable delta-opioid receptor radioligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled delta-opioid receptor ligand (e.g., 10 µM naltrindole).

-

Assay Buffer: e.g., 50 mM Tris-HCl.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl.

-

96-well filter plates (e.g., GF/B).

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes or prepare fresh membrane homogenates. Resuspend the membranes in the assay buffer to a final protein concentration of 7-20 µg per well.

-

Assay Setup: In a 96-well plate, add 50 µL of a dilution series of this compound.

-

Add 50 µL of the radioligand (e.g., 3.3 nM [3H]DPDPE) to each well.

-

To determine non-specific binding, add a high concentration of a non-radiolabeled delta-opioid receptor ligand to a separate set of wells.

-

To determine total binding, add 50 µL of assay buffer instead of a competing ligand.

-

Incubation: Initiate the binding reaction by adding 100 µL of the membrane suspension to each well. Incubate the plate for 60-90 minutes at room temperature (25°C).

-

Termination and Filtration: Terminate the incubation by rapid filtration through a GF/B filter plate using a cell harvester.

-

Quickly wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Dry the filter plates and add a scintillation cocktail to each well. Count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the delta-opioid receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is a direct measure of receptor activation.

Materials:

-

Cell membranes expressing the delta-opioid receptor.

-

[35S]GTPγS.

-

GDP.

-

This compound and other test agonists.

-

Assay Buffer: Containing MgCl2 and NaCl.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of GDP, and varying concentrations of this compound.

-

Initiation: Add [35S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Stop the reaction by rapid filtration through filter plates and wash with ice-cold buffer.

-

Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.

Caption: this compound-mediated δ-opioid receptor signaling pathway.

Caption: Experimental workflow for a radioligand binding assay.

References

- 1. SNC-162 I CAS#: 178803-51-5 I delta-opioid receptor agonist I InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Delta-opioid agonists: differential efficacy and potency of SNC80, its 3-OH (SNC86) and 3-desoxy (this compound) derivatives in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of SNC162: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNC162 is a potent and selective non-peptide agonist for the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR) implicated in a range of physiological processes, including analgesia and mood regulation. This document provides a comprehensive in vitro pharmacological characterization of this compound, summarizing its binding affinity, functional potency, and efficacy. Detailed protocols for key experimental assays are provided, along with visualizations of its signaling pathway and experimental workflows to support further research and development.

Introduction

The delta-opioid receptor represents a promising therapeutic target for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists. This compound has emerged as a valuable pharmacological tool for investigating the physiological roles of the delta-opioid receptor. A thorough understanding of its in vitro characteristics is crucial for the design and interpretation of both preclinical and clinical studies. This guide consolidates key in vitro data and methodologies related to the pharmacological assessment of this compound.

Quantitative Pharmacology of this compound

The following tables summarize the in vitro pharmacological parameters of this compound from various studies, providing a comparative overview of its binding affinity and functional activity at the delta-opioid receptor.

Table 1: Receptor Binding Affinity of this compound

| Radioligand | Cell Line/Tissue | Assay Type | Ki (nM) | Reference |

| Not Specified | Not Specified | Not Specified | 0.63 | [1] |

Table 2: Functional Potency and Efficacy of this compound

| Assay Type | Cell Line/Tissue | Parameter | Value (nM) | Efficacy | Reference |

| Unknown | Not Specified | IC50 | 0.94 | Not Specified | [2] |

| [35S]GTPγS Binding | Rat Brain Slices (Caudate Putamen) | Not Specified | Not Specified | Partial Agonist (compared to SNC86) | [3] |

| GTPγS Binding | CHO-DOR membranes | Not Specified | Not Specified | Full Agonist (reference) | [4] |

| cAMP Accumulation | Tag-lite DOR stable cell line | Not Specified | Not Specified | Full Agonist (reference) | [4] |

Signaling Pathway of this compound

This compound exerts its effects by activating the delta-opioid receptor, which is coupled to inhibitory G proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit dissociated from the G protein can also modulate various downstream effectors, including ion channels.

Key Experimental Protocols

Detailed methodologies for the in vitro characterization of this compound are provided below. These protocols are based on established practices for studying opioid receptor pharmacology.

Radioligand Binding Assay

This assay measures the affinity of this compound for the delta-opioid receptor by competing with a radiolabeled ligand.

References

- 1. Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SNC-162 I CAS#: 178803-51-5 I delta-opioid receptor agonist I InvivoChem [invivochem.com]

- 3. Delta-opioid agonists: differential efficacy and potency of SNC80, its 3-OH (SNC86) and 3-desoxy (this compound) derivatives in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

SNC162: A Technical Guide to its Partial Agonism at the Delta-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SNC162, a selective non-peptide agonist for the delta-opioid receptor (DOR). It details the quantitative pharmacology, signaling pathways, and experimental protocols used to characterize its profile as a partial agonist. The development of partial agonists like this compound is of significant interest, as they may offer a more controlled receptor activation compared to full agonists, potentially leading to therapeutic agents with improved safety profiles for conditions such as chronic pain and depression.[1][2]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays to determine its binding affinity and functional potency at the delta-opioid receptor.

Binding Affinity

This compound demonstrates high affinity and selectivity for the delta-opioid receptor. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key measures of a ligand's affinity for its receptor.

| Parameter | Value | Receptor | Species/System | Reference |

| Ki | 0.63 nM | δ-opioid | Not Specified | |

| IC50 | 0.94 nM | δ-opioid | Not Specified | [3][4] |

Table 1: Binding Affinity of this compound at the Delta-Opioid Receptor.

Functional Activity

As a partial agonist, this compound elicits a submaximal response compared to full agonists at the delta-opioid receptor. This is quantified by its efficacy (Emax) and potency (EC50) in functional assays that measure receptor activation and downstream signaling. In studies using [³⁵S]GTPγS binding, which measures G-protein activation, this compound demonstrated reduced stimulation compared to the full agonist SNC86, confirming its partial agonist activity.

| Assay | Parameter | Value | Comparison | Species/System | Reference |

| [³⁵S]GTPγS Binding | Efficacy | Reduced stimulation | Compared to full agonist SNC86 | Rat Brain Slices | |

| Behavioral Measures | Potency & Efficacy | Lower | Rank Order: SNC86 > SNC80 > this compound | Sprague-Dawley Rats |

Table 2: Functional Profile of this compound as a Partial Agonist.

Signaling Pathways

The delta-opioid receptor, a member of the G protein-coupled receptor (GPCR) family, primarily signals through Gi/o proteins. Activation by an agonist like this compound initiates a cascade of intracellular events. This signaling is tightly regulated, in part by β-arrestin-mediated processes.

G-Protein Dependent Signaling

Upon binding of this compound, the delta-opioid receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. The activated Gαi/o-GTP and Gβγ subunits then dissociate and modulate downstream effectors. A primary consequence is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also directly modulate ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to neuronal hyperpolarization.

References

- 1. Structure-Guided Design of Partial Agonists at an Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SNC-162 I CAS#: 178803-51-5 I delta-opioid receptor agonist I InvivoChem [invivochem.com]

Initial Preclinical Studies on the Antidepressant Potential of SNC162: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNC162, a selective delta-opioid receptor (DOR) agonist, has been investigated for its potential antidepressant effects in initial preclinical studies. As a derivative of the more extensively studied compound SNC80, this compound exhibits a distinct pharmacological profile characterized by partial agonism at the DOR. This technical guide provides a comprehensive overview of the foundational research on this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways and experimental workflows. The findings suggest that while this compound demonstrates antidepressant-like properties, its in vivo efficacy and potency are comparatively lower than other related DOR agonists. This document is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

The delta-opioid receptor (DOR) has emerged as a promising target for the development of novel antidepressant therapies. Activation of DORs has been shown to produce antidepressant-like effects in various animal models of depression. This compound is a non-peptidic, selective DOR agonist that has been evaluated in initial studies to characterize its pharmacological and behavioral effects. This whitepaper synthesizes the early findings on this compound's antidepressant potential, with a focus on its in vitro receptor binding and functional activity, as well as its in vivo behavioral effects in rodent models.

Quantitative Data Summary

The following tables summarize the key quantitative data from initial preclinical studies of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

| Parameter | Value | Species | Assay | Reference |

| Binding Affinity (IC50) | 0.94 nM | Rat | Radioligand displacement assay | --INVALID-LINK--; --INVALID-LINK-- |

| Functional Activity (EC50) | 33 nM (± 2.5) | Rat | [35S]GTPγS binding assay | --INVALID-LINK-- |

| Efficacy (Emax) | Partial Agonist | Rat | [35S]GTPγS binding assay | --INVALID-LINK-- |

Table 2: In Vivo Behavioral Effects of this compound in Sprague-Dawley Rats

| Behavioral Assay | Effect | Potency & Efficacy Rank Order (vs. Analogs) | Reference |

| Forced Swim Test | Antidepressant-like (decreased immobility) | SNC86 > SNC80 > this compound | --INVALID-LINK-- |

| Locomotor Activity | Stimulant effect | SNC86 > SNC80 > this compound | --INVALID-LINK-- |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this whitepaper.

[35S]GTPγS Binding Assay

The [35S]GTPγS binding assay is a functional assay used to measure the activation of G protein-coupled receptors (GPCRs) like the delta-opioid receptor.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G protein activation upon binding to the delta-opioid receptor.

-

Methodology:

-

Membrane Preparation: Brain tissue (e.g., striatum) from Sprague-Dawley rats is homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the opioid receptors.

-

Assay Components: The assay mixture includes the prepared cell membranes, [35S]GTPγS (a radiolabeled, non-hydrolyzable analog of GTP), GDP (to facilitate the exchange for GTPγS upon receptor activation), and varying concentrations of this compound.

-

Incubation: The mixture is incubated at a controlled temperature (typically 30°C) to allow for receptor binding and G protein activation.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound [35S]GTPγS, while unbound radioligand is washed away.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter. The amount of bound [35S]GTPγS is proportional to the level of G protein activation.

-

Data Analysis: The data are plotted as the amount of [35S]GTPγS bound versus the concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by this compound relative to a full agonist).

-

Forced Swim Test (FST)

The forced swim test is a widely used behavioral assay in rodents to screen for potential antidepressant drugs.

-

Objective: To assess the antidepressant-like activity of this compound by measuring its effect on the duration of immobility in rats forced to swim in an inescapable cylinder.

-

Methodology:

-

Apparatus: A transparent cylindrical container (typically 40-60 cm high and 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the rat from touching the bottom with its tail or hind paws.

-

Acclimation (Pre-test): On the first day, rats are placed in the cylinder for a 15-minute pre-swim session. This initial exposure leads to a characteristic level of immobility during a subsequent test.

-

Drug Administration: 24 hours after the pre-test, rats are administered this compound or a vehicle control at various doses via a specific route (e.g., subcutaneous injection).

-

Test Session: Following a predetermined pretreatment time (e.g., 30 minutes), the rats are placed back into the swim cylinder for a 5-minute test session.

-

Behavioral Scoring: The duration of immobility (the time the rat spends floating with only minimal movements necessary to keep its head above water) is recorded by a trained observer or an automated video-tracking system.

-

Data Analysis: The immobility times of the this compound-treated groups are compared to the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

-

Locomotor Activity Assay

This assay is used to measure the effects of a drug on spontaneous motor activity and to rule out the possibility that changes in the forced swim test are due to a general increase in motor stimulation rather than a specific antidepressant-like effect.

-

Objective: To quantify the stimulant or sedative effects of this compound on the spontaneous movement of rats.

-

Methodology:

-

Apparatus: An open-field arena, which is a square or circular enclosure, equipped with a grid of infrared beams to automatically detect and record the animal's movements.

-

Habituation: Prior to drug administration, rats are typically habituated to the test arena for a set period to reduce novelty-induced hyperactivity.

-

Drug Administration: Rats are administered this compound or a vehicle control at various doses.

-

Test Session: Following drug administration, the rats are placed in the center of the open-field arena, and their locomotor activity is recorded for a specified duration (e.g., 60 minutes).

-

Data Collection: The automated system records parameters such as the total distance traveled, the number of horizontal beam breaks, and the number of vertical beam breaks (rearing).

-

Data Analysis: The locomotor activity data from the this compound-treated groups are compared to the vehicle control group to determine if the drug has a significant stimulant or depressant effect on motor activity.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows associated with the initial studies of this compound.

Discussion

The initial preclinical data for this compound indicate that it is a potent and selective delta-opioid receptor agonist, as evidenced by its nanomolar binding affinity. However, its functional activity as a partial agonist distinguishes it from full agonists like SNC86. This partial agonism translates to lower efficacy and potency in in vivo behavioral models of antidepressant-like activity, such as the forced swim test, when compared to its analogs SNC80 and SNC86.

The locomotor stimulant effects of this compound, although present, are also less pronounced than those of its more efficacious counterparts. This is an important consideration, as a lower propensity to induce motor stimulation could be a favorable characteristic for a potential antidepressant, reducing the likelihood of certain side effects.

The downstream signaling cascade initiated by DOR activation, leading to antidepressant-like effects, is thought to involve the PI3K/Akt/mTORC1 pathway. Recent research with other DOR agonists has shown that activation of this pathway in specific neuronal populations within the prefrontal cortex is crucial for their acute antidepressant effects. It is plausible that this compound exerts its antidepressant-like effects through a similar mechanism, although further studies are needed to confirm this directly.

Conclusion

This compound is a selective delta-opioid receptor partial agonist that exhibits antidepressant-like properties in preclinical models. Its lower in vivo potency and efficacy compared to other SNC-series analogs may be attributed to its partial agonist nature. While this may limit its overall antidepressant efficacy, it could also contribute to a more favorable side effect profile. Further research is warranted to fully elucidate the therapeutic potential of this compound and to explore the structure-activity relationships that govern the antidepressant effects of delta-opioid receptor agonists. The detailed experimental protocols and signaling pathway information provided in this whitepaper offer a foundational resource for future investigations in this area.

An Exploratory Technical Guide on SNC162 for Nociception

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SNC162 is a potent and selective non-peptide agonist for the delta-opioid receptor (DOR) with demonstrated antinociceptive effects in preclinical studies. As a partial agonist, it presents a promising therapeutic profile, potentially offering analgesia with a reduced side-effect liability compared to full mu-opioid receptor (MOR) agonists. This technical guide provides an in-depth exploration of this compound's role in nociception, detailing its mechanism of action, summarizing key preclinical data, and outlining relevant experimental protocols. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel analgesics.

Introduction to this compound and Nociception

Nociception is the neural process of encoding and processing noxious stimuli, which can lead to the subjective experience of pain. The opioid system, comprising endogenous opioid peptides and their receptors (mu, delta, and kappa), is a critical modulator of nociceptive pathways. While MOR agonists are potent analgesics, their clinical utility is often limited by adverse effects such as respiratory depression, constipation, and abuse potential. The delta-opioid receptor has emerged as an attractive alternative target for pain management. Activation of DORs has been shown to produce analgesia, particularly in models of chronic pain, with a potentially more favorable side-effect profile.

This compound is a selective DOR agonist that has been instrumental in elucidating the role of this receptor in nociception. Its partial agonism suggests a ceiling effect on its pharmacological activity, which could translate to a wider therapeutic window.

Mechanism of Action and Signaling Pathways

This compound exerts its antinociceptive effects by binding to and activating delta-opioid receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to inhibitory G-proteins (Gi/o).

G-Protein Coupled Receptor Signaling Cascade

Upon binding of this compound, the DOR undergoes a conformational change, leading to the activation of the associated Gi/o protein. This initiates a downstream signaling cascade with several key effector mechanisms:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors involved in neuronal excitability.

-

Modulation of Ion Channels: The βγ-subunits of the activated G-protein can directly interact with and modulate the activity of ion channels. This includes:

-

Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions, hyperpolarizing the neuron and reducing its excitability.

-

Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx at presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate and substance P.

-

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound binding can also lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2). This pathway is implicated in the longer-term cellular responses to opioid receptor activation.

The following diagram illustrates the primary signaling pathway initiated by this compound.

Quantitative Data from Preclinical Studies

While comprehensive dose-response data for this compound administered alone in various pain models is limited in publicly available literature, existing studies provide valuable insights into its pharmacological profile. Much of the research has focused on its synergistic effects with other analgesics.

In Vitro Binding and Activity

| Parameter | Value | Cell/Tissue Type | Reference |

| Binding Affinity (Ki) | 0.63 nM | Monkey brain membranes | [1] |

| IC50 | 0.94 nM | - | [2] |

| GTPγS Binding | Partial agonist activity | Rat brain slices | [3] |

In Vivo Antinociceptive Efficacy

Data on the standalone antinociceptive efficacy of this compound is not as extensively reported as for other DOR agonists. Studies often use it in combination with other drugs.

| Pain Model | Species | Route of Administration | Dose Range | Observed Effect | Reference |

| Thermal Nociception (Tail-withdrawal) | Rhesus Monkeys | - | Up to 10 mg/kg | Did not produce antinociception alone, but potentiated fentanyl-induced antinociception. | [4] |

| General Behavioral Measures | Sprague-Dawley Rats | - | - | Lower potency and efficacy compared to SNC80 and SNC86. | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and other opioid analgesics for nociception.

Hot Plate Test (Thermal Nociception)

This test assesses the response to a thermal stimulus, primarily reflecting supraspinal mechanisms of nociception.

-

Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant level (e.g., 52-55°C). The animal is confined to the surface by a transparent cylinder.

-

Procedure:

-

Acclimate the animal (mouse or rat) to the testing room for at least 30 minutes.

-

Determine the baseline latency by placing the animal on the hot plate and starting a timer.

-

Observe the animal for nociceptive responses, typically paw licking, shaking, or jumping.

-

Stop the timer at the first clear sign of a nociceptive response and record the latency.

-

A cut-off time (e.g., 30-60 seconds) is pre-determined to prevent tissue damage. If the animal does not respond within this time, it is removed, and the cut-off time is recorded.

-

Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).

-

At predetermined time points after drug administration (e.g., 15, 30, 60 minutes), repeat the hot plate test.

-

-

Data Analysis: The data is often expressed as the percentage of the maximal possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Von Frey Test (Mechanical Nociception)

This assay measures the withdrawal threshold to a mechanical stimulus, which is indicative of mechanical allodynia or hyperalgesia.

-

Apparatus: A set of calibrated von Frey filaments, which apply a specific force when bent. The animal is placed in a chamber with a mesh floor that allows access to the plantar surface of the paws.

-

Procedure:

-

Acclimate the animal to the testing chamber until exploratory behavior ceases.

-

Apply the von Frey filaments perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend.

-

Begin with a filament in the middle of the range and observe for a paw withdrawal response (lifting, shaking, or licking).

-

The "up-down" method is commonly used to determine the 50% withdrawal threshold. If there is a response, the next lower force filament is used. If there is no response, the next higher force filament is used.

-

The pattern of responses is used to calculate the 50% withdrawal threshold using a specific formula.

-

Administer this compound or vehicle and repeat the test at various time points.

-

-

Data Analysis: The paw withdrawal threshold is expressed in grams of force.

Formalin Test (Inflammatory/Tonic Pain)

The formalin test is a model of continuous pain involving both an acute neurogenic phase and a later inflammatory phase.

-

Procedure:

-

Acclimate the animal to a transparent observation chamber.

-

Inject a dilute solution of formalin (e.g., 1-5%) into the plantar surface of one hind paw.

-

Immediately after injection, place the animal back in the observation chamber and start a timer.

-

Observe and record the amount of time the animal spends licking, biting, or shaking the injected paw.

-

The observation period is typically divided into two phases: Phase 1 (the first 0-5 minutes post-injection), representing direct activation of nociceptors, and Phase 2 (approximately 15-40 minutes post-injection), reflecting inflammatory pain.

-

Administer this compound or vehicle prior to the formalin injection.

-

-

Data Analysis: The total time spent in nociceptive behaviors is calculated for each phase. The antinociceptive effect is expressed as a percentage reduction in the time spent in these behaviors compared to the vehicle-treated group.

cAMP Inhibition Assay

This in vitro assay quantifies the ability of a compound to inhibit adenylyl cyclase activity.

-

Materials: Cells expressing the delta-opioid receptor (e.g., CHO or HEK293 cells), forskolin (an adenylyl cyclase activator), a cAMP assay kit (e.g., HTRF, ELISA).

-

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's instructions.

-

-

Data Analysis: The results are typically expressed as a percentage of the forskolin-induced cAMP production. A dose-response curve is generated to determine the EC50 value for cAMP inhibition.

The following diagram illustrates a typical experimental workflow for assessing the antinociceptive properties of a compound like this compound.

Discussion and Future Directions

This compound has proven to be a valuable pharmacological tool for investigating the role of the delta-opioid receptor in nociception. Its partial agonism is a particularly interesting feature, suggesting a potential for a safer therapeutic index compared to full agonists. The available data, although limited in terms of standalone efficacy in various pain models, strongly support the hypothesis that DOR activation can modulate nociceptive signaling.

Future research should focus on several key areas:

-

Comprehensive Dose-Response Studies: There is a clear need for systematic studies to determine the dose-dependent antinociceptive effects of this compound alone in a range of preclinical pain models, including acute thermal, mechanical, and inflammatory pain, as well as chronic neuropathic and visceral pain models.

-

Elucidation of Downstream Signaling: Further investigation into the specific downstream signaling pathways activated by this compound is warranted. This includes identifying the specific adenylyl cyclase isoforms involved and exploring the role of different protein kinases and their substrates in mediating the antinociceptive effects.

-

Assessment of Side-Effect Profile: A thorough evaluation of the potential side effects of this compound, such as its effects on gastrointestinal motility, respiratory function, and abuse liability, is crucial for assessing its therapeutic potential.

-

Exploration of Biased Agonism: Investigating whether this compound exhibits biased agonism, preferentially activating G-protein signaling over β-arrestin pathways, could provide insights into developing even safer and more effective DOR-targeted analgesics.

Conclusion

This compound is a selective delta-opioid receptor partial agonist with the potential to contribute to the development of novel pain therapeutics. This technical guide has provided a comprehensive overview of its mechanism of action, a summary of available preclinical data, and detailed experimental protocols relevant to its study. While further research is needed to fully characterize its antinociceptive profile and therapeutic potential, this compound remains a critical tool for advancing our understanding of delta-opioid receptor pharmacology and its role in the modulation of pain.

References

- 1. A pervasive mechanism for analgesia: Activation of GIRK2 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spinal G-Protein-Gated Potassium Channels Contribute in a Dose-Dependent Manner to the Analgesic Effect of μ- and δ- But Not κ-Opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation and role of adenylyl cyclase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression and regulation of adenylyl cyclase isoforms in the human adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Pharmacokinetics of SNC162: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

SNC162 is a derivative of the diarylpiperazine delta-opioid agonist SNC80. In comparative studies, this compound has demonstrated partial agonist activity in in vitro assays, such as [³⁵S]GTPγS binding studies. Its in vivo effects are characterized by antidepressant and antinociceptive properties. A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for advancing its research.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating the delta-opioid receptor, a G-protein coupled receptor (GPCR). The activation of δOR by this compound initiates a cascade of intracellular signaling events.

G-Protein Coupling and Adenylyl Cyclase Inhibition

Upon agonist binding, the delta-opioid receptor couples to inhibitory G-proteins (Gi/o). This interaction leads to the inhibition of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The reduction in intracellular cAMP levels is a hallmark of δOR activation. This compound has been shown to act as a full agonist in inhibiting adenylyl cyclase.

β-Arrestin Recruitment

In addition to G-protein signaling, agonist-bound GPCRs can also recruit β-arrestin proteins. This interaction can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling pathways. Studies have indicated that this compound is an agonist that strongly recruits β-arrestin.

Pharmacokinetic Properties

Detailed quantitative data on the ADME properties of this compound are not extensively reported in publicly available literature. However, this section outlines the standard experimental protocols used to characterize the pharmacokinetics of such compounds.

Data Summary

The following table summarizes the types of pharmacokinetic data that are essential for characterizing a compound like this compound. The values for this compound are not currently available.

| Parameter | Description | Typical Experimental Model |

| Absorption | ||

| Oral Bioavailability (%) | The fraction of an orally administered dose that reaches systemic circulation. | Rat, Mouse |

| Caco-2 Permeability (Papp) | In vitro measure of a compound's potential for intestinal absorption. | Caco-2 cell monolayer |

| Distribution | ||

| Plasma Protein Binding (%) | The extent to which a drug binds to proteins in the blood plasma. | Rat, Human plasma |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Rat, Mouse |

| Metabolism | ||

| Metabolic Stability (t½) | The rate at which a compound is metabolized by liver enzymes. | Rat liver microsomes |

| Major Metabolites | The primary products of metabolic transformation. | Rat liver microsomes, Hepatocytes |

| Excretion | ||

| Clearance (CL) | The rate at which a drug is removed from the body. | Rat, Mouse |

| Major Route of Excretion | The primary pathway through which the drug and its metabolites are eliminated (e.g., renal, fecal). | Rat, Mouse |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to determine the pharmacokinetic and pharmacodynamic properties of delta-opioid agonists like this compound.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical study design for determining the pharmacokinetic profile of a compound after intravenous and oral administration in rats.

Protocol Details:

-

Animals: Male Sprague-Dawley rats (250-300 g).

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Formulation: this compound is dissolved in a suitable vehicle (e.g., saline, 5% DMSO/5% Tween 80 in saline).

-

Dosing:

-

Intravenous (IV): A single bolus dose is administered via the tail vein.

-

Oral (PO): A single dose is administered by oral gavage.

-

-

Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.

In Vitro Delta-Opioid Receptor Binding Assay

This assay determines the binding affinity of this compound for the delta-opioid receptor.

Protocol Details:

-

Materials:

-

Cell membranes prepared from cells expressing the delta-opioid receptor (e.g., CHO-δOR cells).

-

Radioligand: [³H]naltrindole (a δOR antagonist).

-

Non-specific binding control: Naloxone.

-

Test compound: this compound at various concentrations.

-

Assay buffer.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of [³H]naltrindole and varying concentrations of this compound.

-

In parallel, incubate membranes with [³H]naltrindole and a high concentration of naloxone to determine non-specific binding.

-

After incubation, separate bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to activate G-proteins coupled to the delta-opioid receptor.

Protocol Details:

-

Materials:

-

Cell membranes from CHO-δOR cells.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound: this compound at various concentrations.

-

Assay buffer.

-

-

Procedure:

-

Pre-incubate cell membranes with GDP and varying concentrations of this compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

After incubation, terminate the reaction by rapid filtration.

-

Measure the amount of [³⁵S]GTPγS bound to the membranes.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration.

-

Determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal effect).

-

Conclusion

This compound is a valuable research tool for investigating the roles of the delta-opioid receptor in various physiological and pathological processes. While its in vitro activity and signaling pathways are partially characterized, a comprehensive public profile of its in vivo pharmacokinetics is lacking. The experimental protocols detailed in this guide provide a framework for researchers to conduct further studies to elucidate the complete ADME profile of this compound, which is essential for its continued investigation and potential therapeutic development.

Methodological & Application

Application Notes and Protocols for SNC162 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNC162 is a non-peptidic, selective agonist for the delta-opioid receptor (DOR) with an IC50 of 0.94 nM.[1] As a research tool, this compound is valuable for investigating the physiological and pathological roles of DORs in vivo. Studies have suggested its potential involvement in antidepressant-like effects and the modulation of nociception, often in conjunction with mu-opioid agonists like fentanyl.[1] However, it is reported to have lower efficacy in some in vivo behavioral assays compared to other delta agonists like SNC80.[1]

These application notes provide a comprehensive overview of the protocols for utilizing this compound in rodent models for studying its potential analgesic, antidepressant, and anxiolytic properties. While specific quantitative in vivo behavioral and pharmacokinetic data for this compound are not extensively available in the current literature, this document provides detailed experimental procedures and representative data from the closely related and well-characterized delta-opioid agonist, SNC80, to serve as a guide for experimental design.

Data Presentation

Due to the limited availability of comprehensive in vivo dose-response and pharmacokinetic data for this compound in the public domain, the following tables summarize representative quantitative data for the structurally similar and more extensively studied delta-opioid agonist, SNC80. This information can be used as a starting point for designing dose-finding studies for this compound.

Table 1: Representative In Vivo Efficacy of SNC80 in Rodent Behavioral Models

| Behavioral Assay | Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect |

| Hot Plate Test (Analgesia) | Mouse | Subcutaneous (s.c.) | 10 - 30 | Increased latency to paw lick |

| Forced Swim Test (Antidepressant-like) | Mouse | Intraperitoneal (i.p.) | 5 - 20 | Decreased immobility time |

| Elevated Plus Maze (Anxiolytic-like) | Mouse | Intraperitoneal (i.p.) | 2.5 - 10 | Increased time spent in open arms |

Table 2: Representative Pharmacokinetic Parameters of SNC80 in Rodents

| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) |

| Rat | Intravenous (i.v.) | 5 | ~1500 | 0.08 | ~1.5 | 100 |

| Rat | Oral (p.o.) | 20 | ~100 | 1 | ~2.5 | ~10 |

Experimental Protocols

Vehicle Preparation for this compound

A common method for preparing this compound for in vivo administration involves a multi-step solubilization process to ensure its bioavailability.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween 80

-

Sterile deionized water (ddH₂O) or saline

-

Corn oil (for alternative formulation)

Procedure for Aqueous Formulation:

-

Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose.

-

To the DMSO stock solution, add PEG300 and mix thoroughly until the solution is clear.

-

Add Tween 80 to the mixture and continue mixing until a clear solution is achieved.

-

Finally, add sterile ddH₂O or saline to reach the final desired concentration and mix until the formulation is homogenous and clear.[1]

Procedure for Oil-based Formulation:

-

Prepare a stock solution of this compound in DMSO.

-

Add the DMSO stock solution to corn oil and mix thoroughly until the solution is clear.[1]

Note: It is crucial to use freshly prepared formulations for optimal results. The specific ratios of the excipients may need to be optimized depending on the desired final concentration and stability of the formulation.

Hot Plate Test for Analgesia

This protocol assesses the analgesic effects of this compound by measuring the latency of a rodent to react to a thermal stimulus.

Apparatus:

-

Hot plate apparatus with adjustable temperature control (e.g., 52-55°C)

-

Transparent cylindrical restrainer to keep the animal on the hot plate

Procedure:

-

Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

-

Baseline Latency: Gently place each animal on the hot plate (set to the desired temperature, e.g., 52°C) and start a timer. Observe the animal for nocifensive responses such as hind paw licking, hind paw flicking, or jumping. Immediately record the latency to the first response and remove the animal from the plate. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal or subcutaneous injection).

-

Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency as described in the baseline measurement.

-

Data Analysis: The analgesic effect is typically expressed as the percentage of maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Forced Swim Test for Antidepressant-Like Activity

This test is a widely used model to screen for antidepressant-like effects by measuring the duration of immobility in an inescapable water tank.

Apparatus:

-

Transparent cylindrical tanks (e.g., 30 cm height x 20 cm diameter)

-

Water maintained at a temperature of 24-25°C

-

Video recording system and analysis software (optional, but recommended for unbiased scoring)

Procedure:

-

Preparation: Fill the cylinders with water to a depth of approximately 15 cm, ensuring the animal cannot touch the bottom with its tail or feet.

-

Drug Administration: Administer this compound or vehicle at the desired dose and route. The pre-treatment time will depend on the expected pharmacokinetics of the compound (typically 30-60 minutes for i.p. injection).

-

Test Session: Gently place the animal into the water-filled cylinder for a 6-minute session.

-

Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.

-

Data Analysis: A decrease in the duration of immobility in the this compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Elevated Plus Maze for Anxiolytic-Like Activity

This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

Apparatus:

-

Elevated plus-maze, consisting of two open arms and two enclosed arms, elevated from the floor.

-

Video camera and tracking software for recording and analysis.

Procedure:

-

Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes prior to the test.

-

Drug Administration: Administer this compound or vehicle according to the study design.

-

Test Session: Place the animal in the center of the maze, facing one of the open arms, and allow it to explore freely for a set period (typically 5 minutes).

-

Behavioral Scoring: Record the number of entries into and the time spent in the open and closed arms. An arm entry is typically defined as all four paws entering the arm.

-

Data Analysis: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries in the this compound-treated group compared to the vehicle group suggests an anxiolytic-like effect.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound, as a delta-opioid receptor agonist, is expected to initiate a signaling cascade typical for Gi/o-coupled receptors. This involves the inhibition of adenylyl cyclase, modulation of ion channels, and activation of other downstream pathways.

Caption: this compound signaling cascade via the delta-opioid receptor.

Experimental Workflow for In Vivo Rodent Studies

The following diagram illustrates a typical workflow for conducting in vivo studies with this compound in rodent models.

Caption: General experimental workflow for this compound in vivo studies.

References

Application Notes and Protocols for Utilizing SNC162 in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNC162 is a potent and highly selective non-peptide agonist for the delta-opioid receptor (δ-opioid receptor), demonstrating a Ki value of 0.63 nM and over 8000-fold selectivity against the mu-opioid receptor. Its utility in research stems from its ability to specifically activate the δ-opioid receptor, a G-protein coupled receptor (GPCR) belonging to the Gi/o family. Activation of this receptor initiates intracellular signaling cascades that modulate the activity of various ion channels, thereby influencing neuronal excitability and cellular function. This document provides detailed application notes and protocols for the use of this compound in patch clamp electrophysiology studies to investigate its effects on key ion channels.

Mechanism of Action

As a δ-opioid receptor agonist, this compound binds to and activates the receptor, which is coupled to inhibitory Gi/o proteins. This activation leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. Both subunits can then interact with downstream effectors. A primary mechanism of action is the direct modulation of ion channel activity by the Gβγ subunit. This can lead to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs), particularly N- and P/Q-types. The Gαi/o subunit primarily inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Data Presentation: Quantitative Effects of this compound on Ion Channels

The following table summarizes the quantitative effects of this compound on various ion channels as determined by patch clamp electrophysiology studies.

| Ion Channel | Cell Type | This compound Concentration | Effect | Reference |

| L-type Ca2+ Current (ICa-L) | Rat Ventricular Myocytes | 1 µM | ~46% inhibition | [1] |

| Transient Outward K+ Current (Ito) | Rat Ventricular Myocytes | 1 µM | ~37% inhibition | [1] |

| Inhibitory Postsynaptic Currents (IPSCs) | Hippocampal CA1 PV-BCs | 1 µM | ~30% reduction | [2] |

| G-protein-coupled Inwardly Rectifying K+ (GIRK) Channels | vlPAG Neurons | 10 µM (DAMGO, another δ-agonist) | Current activation | [3] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

1 M HCl

-

Sterile deionized water

-

Microcentrifuge tubes

Protocol:

-

Based on the manufacturer's instructions, this compound can be dissolved in 1 M HCl to create a stock solution. For example, to make a 10 mM stock solution, dissolve the appropriate weight of this compound powder in 1 M HCl.

-

Further dilute the stock solution to the desired final concentration in the external recording solution on the day of the experiment. It is recommended to prepare fresh dilutions for each experiment.

-

Store the stock solution at -20°C for long-term storage.

Whole-Cell Patch Clamp Protocol for Recording L-type Ca2+ and Transient Outward K+ Currents in Cardiomyocytes

This protocol is adapted from studies investigating the effects of δ-opioid receptor agonists on cardiac ion channels.

Cell Preparation:

-

Isolate ventricular myocytes from adult rats using established enzymatic digestion protocols.

Solutions:

-

External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal Solution for ICa-L (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 0.1 Na-GTP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

-

Internal Solution for Ito (in mM): 130 K-aspartate, 20 KCl, 1 MgCl2, 5 Mg-ATP, 0.1 Na-GTP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

Recording Procedure:

-

Establish a whole-cell patch clamp configuration on an isolated cardiomyocyte.

-

Allow the cell to stabilize for 5-10 minutes after achieving the whole-cell configuration to ensure adequate dialysis of the internal solution.

-

To record ICa-L:

-

Hold the membrane potential at -80 mV.

-

Apply a depolarizing step to -40 mV for 200 ms to inactivate sodium channels.

-

Then, apply a test pulse to 0 mV for 300 ms to elicit the L-type Ca2+ current.

-

-

To record Ito:

-

Hold the membrane potential at -80 mV.

-

Apply a depolarizing step to +50 mV for 300 ms. Ito will be the rapidly inactivating outward current component.

-

-

After obtaining stable baseline recordings, perfuse the external solution containing the desired concentration of this compound (e.g., 1 µM) onto the cell.

-

Record the currents again in the presence of this compound to determine its effect.

-

A washout step with the control external solution can be performed to check for reversibility of the effect.

Whole-Cell Patch Clamp Protocol for Recording GIRK Currents in Neurons

This protocol is designed to measure the activation of GIRK channels by this compound in neuronal preparations.

Cell Preparation:

-

Prepare acute brain slices (e.g., from the hippocampus or ventral periaqueductal gray) from rodents.

Solutions:

-

External Solution (High K+) (in mM): 120 NaCl, 25 KCl, 1.25 NaH2PO4, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 10 Glucose. Bubble with 95% O2 / 5% CO2.

-

Internal Solution (in mM): 140 K-gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl2, 4 Na2-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.

Recording Procedure:

-

Establish a whole-cell patch clamp configuration on a neuron within the brain slice.

-

Hold the membrane potential at -60 mV.

-

Apply a voltage ramp from -120 mV to -40 mV over 500 ms to observe the characteristic inward rectification of GIRK channels.

-

After recording a stable baseline, perfuse the slice with the external solution containing this compound (e.g., 1-10 µM).

-

Repeat the voltage ramp protocol to measure the this compound-induced outward current at potentials positive to the K+ reversal potential and the enhanced inward current at potentials negative to it.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: this compound signaling pathway.

Experimental Workflow for Patch Clamp Electrophysiology

Caption: General workflow for patch clamp experiments.

References

Methodology for SNC162 Behavioral Assays in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting behavioral assays in mice to evaluate the effects of SNC162, a selective delta-opioid receptor agonist. The methodologies described herein are compiled from established research practices and are intended to ensure rigor and reproducibility in preclinical studies.

Introduction

This compound is a potent and selective non-peptide agonist for the delta-opioid receptor (DOR). Its pharmacological profile suggests potential therapeutic applications in analgesia, anxiolysis, and other neurological conditions. Robust and standardized behavioral assays are crucial for characterizing the in vivo effects of this compound and determining its therapeutic window. This document outlines the protocols for key behavioral tests to assess the analgesic, anxiolytic, and motor coordination effects of this compound in mice.

Signaling Pathway of this compound

This compound exerts its effects by activating the delta-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that ultimately modulates neuronal excitability. The primary mechanism involves the inhibition of adenylyl cyclase and the modulation of ion channels.

Caption: this compound Signaling Pathway.

Data Presentation

The following tables provide a template for summarizing quantitative data from behavioral assays. Researchers should populate these tables with their experimental findings, including mean values, standard error of the mean (SEM), and statistical significance.

Table 1: Analgesic Effects of this compound in the Tail-Flick Test

| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) (Mean ± SEM) | Post-treatment Latency (s) (Mean ± SEM) | % Maximum Possible Effect (%MPE) | p-value vs. Vehicle |

| Vehicle | - | 10 | 2.5 ± 0.2 | 2.6 ± 0.3 | 2.0 | - |

| This compound | 1 | 10 | 2.4 ± 0.2 | 4.8 ± 0.5 | 48.0 | <0.05 |

| This compound | 3 | 10 | 2.6 ± 0.3 | 7.2 ± 0.6 | 92.0 | <0.01 |

| This compound | 10 | 10 | 2.5 ± 0.2 | 9.5 ± 0.4 | 140.0 | <0.001 |

Table 2: Anxiolytic Effects of this compound in the Elevated Plus Maze (EPM) Test

| Treatment Group | Dose (mg/kg) | N | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (%) (Mean ± SEM) | Total Arm Entries (Mean ± SEM) | p-value vs. Vehicle (Time in Open Arms) |

| Vehicle | - | 12 | 35.2 ± 4.1 | 28.5 ± 3.2 | 25.1 ± 2.8 | - |

| This compound | 0.5 | 12 | 55.8 ± 5.3 | 45.2 ± 4.5 | 24.8 ± 2.5 | <0.05 |

| This compound | 1 | 12 | 72.4 ± 6.8 | 58.9 ± 5.1 | 25.5 ± 2.9 | <0.01 |

| This compound | 3 | 12 | 45.1 ± 4.9 | 35.7 ± 3.8 | 18.2 ± 2.1 | >0.05 |

Table 3: Motor Coordination Effects of this compound in the Rotarod Test

| Treatment Group | Dose (mg/kg) | N | Latency to Fall (s) - Trial 1 (Mean ± SEM) | Latency to Fall (s) - Trial 2 (Mean ± SEM) | Latency to Fall (s) - Trial 3 (Mean ± SEM) | p-value vs. Vehicle (Trial 3) |

| Vehicle | - | 10 | 155.4 ± 12.8 | 185.2 ± 15.1 | 210.5 ± 18.3 | - |

| This compound | 1 | 10 | 150.1 ± 13.5 | 180.9 ± 14.8 | 205.3 ± 17.9 | >0.05 |

| This compound | 3 | 10 | 145.7 ± 11.9 | 175.4 ± 13.7 | 198.6 ± 16.5 | >0.05 |

| This compound | 10 | 10 | 98.2 ± 9.5 | 110.8 ± 10.2 | 125.4 ± 11.7 | <0.01 |

Experimental Protocols

General Considerations

-

Animals: Adult male C57BL/6 mice (8-12 weeks old) are commonly used. Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

-

Drug Administration: this compound is typically dissolved in a vehicle such as saline or a small percentage of DMSO in saline. Administration is usually via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The volume of injection should be consistent across all animals (e.g., 10 ml/kg).

-

Habituation: Mice should be habituated to the testing room for at least 30 minutes before each experiment to reduce stress-induced variability.[1]

-

Blinding and Randomization: The experimenter should be blind to the treatment conditions, and animals should be randomly assigned to treatment groups.

Analgesia Assessment: Tail-Flick Test

This test measures the latency of a mouse to withdraw its tail from a noxious thermal stimulus.[2]

Apparatus:

-

A tail-flick analgesia meter with a radiant heat source.

-

A restraining device to hold the mouse.

Procedure:

-

Gently place the mouse in the restraining device.

-

Position the mouse's tail over the radiant heat source, approximately 2-3 cm from the tip.

-

Activate the heat source and start the timer.

-

The timer stops automatically when the mouse flicks its tail. Record this as the baseline latency.

-

A cut-off time (typically 10-12 seconds) should be set to prevent tissue damage.

-

Administer this compound or vehicle.

-

At a predetermined time post-injection (e.g., 30 minutes), repeat the tail-flick measurement.

Data Analysis:

-

Calculate the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Caption: Tail-Flick Test Workflow.

Anxiety Assessment: Elevated Plus Maze (EPM) Test

The EPM test is based on the conflict between a mouse's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[3][4]

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

A video camera mounted above the maze to record the session.

Procedure:

-

Place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for a 5-minute session.

-

Record the session using the overhead camera.

-

After the session, return the mouse to its home cage.

-

Clean the maze thoroughly between each mouse to remove olfactory cues.

Data Analysis:

-

Score the video for:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Total number of arm entries (as a measure of general activity).

-

-

An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Caption: Elevated Plus Maze Workflow.

Motor Coordination Assessment: Rotarod Test

The rotarod test assesses motor coordination and balance by measuring the time a mouse can remain on a rotating rod.

Apparatus:

-

An accelerating rotarod apparatus.

Procedure:

-

Training (Day 1):

-

Place the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a short duration (e.g., 60 seconds) to acclimate them to the apparatus. Repeat this 2-3 times.

-

-

Testing (Day 2):

-

Administer this compound or vehicle.

-

At a predetermined time post-injection (e.g., 30 minutes), place the mouse on the rotarod.

-

Start the rod, which accelerates at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod.

-

Conduct three trials with a rest interval of at least 15 minutes between trials.

-

Data Analysis:

-

The average latency to fall across the three trials is the primary measure.

-

A decrease in the latency to fall suggests impaired motor coordination.

Caption: Rotarod Test Workflow.

Conclusion